1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
Overview
Description
1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with benzyl, ethyl, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with benzyl and ethyl groups under controlled conditions. One common method includes the use of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate as a starting material, which undergoes further reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Addition of hydrogen atoms to reduce oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
- Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate
- 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Comparison: 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-2-21-15(19)13-10-17(9-8-14(13)18)16(20)22-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBIHRBNPRCTAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659691 | |
Record name | 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154548-45-5 | |
Record name | 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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